molecular formula C8H15IO2 B8500872 1-Iodoethyl 3-methylpentanoate CAS No. 89296-67-3

1-Iodoethyl 3-methylpentanoate

Cat. No.: B8500872
CAS No.: 89296-67-3
M. Wt: 270.11 g/mol
InChI Key: KRYNADXNOFXJCK-UHFFFAOYSA-N
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Description

1-Iodoethyl 3-methylpentanoate is an organoiodine ester characterized by a 3-methylpentanoate backbone substituted with an iodoethyl group. For instance, Labdan-8α-ol-15-yl-(3-methylpentanoate) (compound 3 in ) shares the 3-methylpentanoate moiety, which is esterified with a labdane diterpene alcohol.

Properties

CAS No.

89296-67-3

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

1-iodoethyl 3-methylpentanoate

InChI

InChI=1S/C8H15IO2/c1-4-6(2)5-8(10)11-7(3)9/h6-7H,4-5H2,1-3H3

InChI Key

KRYNADXNOFXJCK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=O)OC(C)I

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Methylpentanoate

  • Structure: Ethyl ester of 3-methylpentanoic acid.
  • Volatility and Stability: shows that ethyl 3-methylpentanoate (peak 7) is moderately volatile, persisting until the third washing in chromatographic analysis, unlike shorter-chain esters (e.g., ethyl crotonate) that degrade earlier. This suggests that branching at the 3-methyl position enhances stability compared to linear analogs .
  • Applications: Ethyl 3-methylpentanoate is a flavor and fragrance component. identifies methyl 3-methylpentanoate as a key odorant in snake fruit, highlighting the role of ester branching in aroma profiles.

Labdan-8α-ol-15-yl-(3-methylpentanoate)

  • Structure: A diterpenoid ester with a 3-methylpentanoate group ().
  • Substituent Effects: Replacing a butyl group (compound 2) with a 3-methylpentanoate group (compound 3) increases molecular weight (C₂₆H₄₈O₃ vs. C₂₅H₄₆O₃) and alters hydrophobicity. The 3-methylpentanoate chain introduces a methine group (δC 32.1, δH 1.87) and two methyl groups (δC 11.4 and 19.4), which may enhance steric hindrance and influence biological activity .
  • Reactivity: Unlike 1-iodoethyl 3-methylpentanoate, this compound lacks halogen substituents, making it less reactive in nucleophilic substitutions.

Methyl (2S,3S)-2-{[(2-butyl-3-oxopyrazolidin-1-yl)acetyl]amino}-3-methylpentanoate (3daa)

  • Structure: A pyrazolidine-functionalized 3-methylpentanoate ester ().
  • Functionalization: The amino and carbonyl groups in 3daa enable hydrogen bonding and enzymatic interactions, contrasting with the iodoethyl group’s electrophilic nature.
  • Synthesis : Prepared via Ar-protected reactions in anhydrous DMF (48–74% yield), whereas 1-iodoethyl esters (e.g., 1-iodoethyl isopropyl carbonate in ) often require halogenation of chloroethyl precursors (85% yield with KI substitution) .

Methyl 3-Methylpentanoate

  • Occurrence: Found in actinomycetes () and snake fruit ().
  • Biological Role : Acts as a volatile organic compound (VOC) in microbial and plant systems. The iodoethyl variant’s iodine atom may disrupt such biological interactions due to its larger atomic radius and polarizability.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Key Features Volatility (Relative) Applications
1-Iodoethyl 3-methylpentanoate C₈H₁₃IO₂ Electrophilic iodine, branched ester Low Synthetic intermediate
Ethyl 3-methylpentanoate C₈H₁₄O₂ Branched ester, moderate stability Moderate Flavor/fragrance agent
Labdan-8α-ol-15-yl-(3-methylpentanoate) C₂₆H₄₈O₃ Diterpenoid ester, hydrophobic Very low Pharmacological studies
Methyl 3-methylpentanoate C₇H₁₂O₂ Short-chain branched ester High Microbial VOCs, natural odorant

Research Findings and Implications

  • Reactivity: The iodine atom in 1-iodoethyl 3-methylpentanoate facilitates alkylation reactions, analogous to 1-iodoethyl carbonates (). This contrasts with non-halogenated esters like ethyl 3-methylpentanoate, which are more stable but less reactive .
  • Thermal Stability: suggests that branching (e.g., 3-methylpentanoate) improves ester stability under thermal stress compared to linear chains. However, the iodoethyl group may introduce thermal lability due to C–I bond weakness .
  • Synthetic Challenges: Iodoethyl esters require controlled halogenation conditions to avoid byproducts, as seen in the synthesis of (3S)-2-((azidocarbonyl)(methyl)amino)-3-methylpentanoate (65% yield via azide substitution; ) .

Q & A

Q. Advanced

  • Thermal stability : Conduct thermogravimetric analysis (TGA) under inert atmosphere (Ar/N₂) to assess decomposition thresholds .
  • Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 2–12) via HPLC, tracking 3-methylpentanoic acid release .
  • Photolytic studies : Expose to UV light (254 nm) and analyze degradation products using GC-MS .
  • Kinetic profiling : Use stopped-flow techniques to measure reaction rates with nucleophiles (e.g., thiols) .

What safety protocols are critical when handling iodinated esters like 1-Iodoethyl 3-methylpentanoate?

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood to prevent inhalation of volatile iodine byproducts .
  • Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .

How can computational chemistry aid in predicting the physicochemical properties of 1-Iodoethyl 3-methylpentanoate?

Q. Advanced

  • Molecular dynamics (MD) simulations : Predict solubility parameters in solvents like DMSO or ethanol .
  • DFT calculations : Optimize geometry and calculate dipole moments (e.g., using Gaussian 09) to interpret NMR/IR data .
  • LogP estimation : Use software like ChemAxon to predict partition coefficients for bioavailability studies .

What are the best practices for documenting synthetic procedures to ensure reproducibility?

Q. Basic

  • Detailed logs : Record exact molar ratios, solvent batches, and reaction times (e.g., "10a:6aa = 1:1.2 in DMF, 24 hr" ).
  • Batch identifiers : Assign unique codes to synthesized batches for traceability .
  • Raw data archiving : Include unprocessed NMR/FTR spectra in supplementary materials .

What strategies can be employed to analyze the degradation pathways of 1-Iodoethyl 3-methylpentanoate in different environments?

Q. Advanced

  • LC-MS/MS : Identify degradation products (e.g., 3-methylpentanoic acid, iodoethane) in environmental samples .
  • Isotope tracing : Use ¹³C-labeled esters to track carbon fate during hydrolysis .
  • Microscopic analysis : Study surface morphology changes via SEM after UV exposure .

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